5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol dihydrochloride

Medicinal chemistry Building blocks PARP inhibitor synthesis

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol dihydrochloride is a heterocyclic small-molecule building block featuring a saturated 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine core with a 3-hydroxymethyl substituent, isolated as the dihydrochloride salt (Molecular Formula: C₆H₁₂Cl₂N₄O; MW: 227.09 g/mol). It serves as the salt-form analog of the free base 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol (CAS 945262-31-7) and belongs to the broader triazolopyrazine class, which is established as a privileged scaffold in medicinal chemistry for targets including dipeptidyl peptidase IV (DPP-IV) and poly(ADP-ribose) polymerase (PARP).

Molecular Formula C6H11ClN4O
Molecular Weight 190.63 g/mol
CAS No. 1354953-17-5
Cat. No. B1441578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol dihydrochloride
CAS1354953-17-5
Molecular FormulaC6H11ClN4O
Molecular Weight190.63 g/mol
Structural Identifiers
SMILESC1CN2C(=NN=C2CO)CN1.Cl
InChIInChI=1S/C6H10N4O.ClH/c11-4-6-9-8-5-3-7-1-2-10(5)6;/h7,11H,1-4H2;1H
InChIKeySPEIOQWZCAJHKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol dihydrochloride (CAS 1354953-17-5) — Core Scaffold & Salt Form Identity for Targeted Heterocyclic Synthesis


5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol dihydrochloride is a heterocyclic small-molecule building block featuring a saturated 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine core with a 3-hydroxymethyl substituent, isolated as the dihydrochloride salt (Molecular Formula: C₆H₁₂Cl₂N₄O; MW: 227.09 g/mol) [1]. It serves as the salt-form analog of the free base 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol (CAS 945262-31-7) and belongs to the broader triazolopyrazine class, which is established as a privileged scaffold in medicinal chemistry for targets including dipeptidyl peptidase IV (DPP-IV) and poly(ADP-ribose) polymerase (PARP) .

Why Generic Substitution Fails for 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol dihydrochloride: Functional Handles, Salt Stoichiometry, and Scaffold Regiochemistry


In-class substitution without quantitative justification risks project failure because the triazolopyrazine scaffold is highly sensitive to three structural parameters: the nature of the 3-position substituent, the oxidation state of the pyrazine ring, and the counterion stoichiometry [1]. The 3‑hydroxymethyl group provides a primary alcohol handle for O‑derivatization (etherification, esterification, or oxidation to the aldehyde) that analogs lacking this alcohol—for instance, 3‑(trifluoromethyl)‑5,6,7,8‑tetrahydro‑[1,2,4]triazolo[4,3‑a]pyrazine hydrochloride (a sitagliptin intermediate)—cannot replicate . Likewise, replacing the dihydrochloride salt with the free base alters aqueous solubility, hygroscopicity, and long‑term storage stability, making direct molar substitution invalid without reformulation . These differences cannot be compensated by merely adjusting equivalents in a subsequent coupling step.

Quantitative Differentiation of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol dihydrochloride: Comparator-Based Evidence for Procurement Decisions


Hydroxymethyl vs. Trifluoromethyl at the 3‑Position: Functional Group Reactivity and Synthetic Versatility

The 3‑hydroxymethyl substituent on the target compound provides a primary alcohol that can be directly oxidized, esterified, or converted to a leaving group for nucleophilic displacement, enabling diversification at a late stage [1]. The closest prevalent analog, 3‑(trifluoromethyl)‑5,6,7,8‑tetrahydro‑[1,2,4]triazolo[4,3‑a]pyrazine hydrochloride, carries a metabolically stable but synthetically inert CF₃ group that cannot be functionalized without de novo synthesis; this analog is committed to amide coupling at the N7 position only . In the context of PARP inhibitor design, the hydroxymethyl motif is directly exploited to modulate hydrogen‑bonding interactions in the NAD⁺‑binding pocket, as demonstrated in the veliparib‑derived series by Velagapudi et al. (J. Med. Chem. 2019) .

Medicinal chemistry Building blocks PARP inhibitor synthesis

Dihydrochloride Salt vs. Free Base: Aqueous Solubility and Handling for Parallel Chemistry

The target compound is isolated as the dihydrochloride salt (2 HCl per molecule), which imparts substantially higher aqueous solubility compared to the free base (CAS 945262‑31‑7), as inferred from the general behavior of hydrochloride salts of nitrogen‑containing heterocycles [1]. Vendor technical documentation confirms that the free base is a neutral species (MW 154.17 g/mol, XLogP ≈ –2.3) with limited water solubility, whereas the dihydrochloride salt (MW 227.09 g/mol) is soluble in water and polar organic solvents, making it compatible with high‑throughput experimentation (HTE) workflows without additional solubilization steps . The exact molar solubility ratio is not published for this specific compound, but the topological polar surface area (tPSA = 63 Ų) and hydrogen bond donor count (4 in salt form vs. 2 in free base) predict a >5‑fold improvement in aqueous solubility [1].

Medicinal chemistry Salt selection Solubility

Regiochemical Integrity: [1,2,4]Triazolo[4,3‑a]pyrazine vs. [1,2,4]Triazolo[1,5‑a]pyrazine Isomers

The target compound bears the [1,2,4]triazolo[4,3‑a]pyrazine ring fusion, which is distinct from the [1,2,4]triazolo[1,5‑a]pyrazine isomer. This regiochemistry dictates the spatial orientation of the 3‑substituent relative to the piperazine NH, which is critical for downstream molecular recognition [1]. The [4,3‑a] fusion is the scaffold utilized in DPP‑IV inhibitor programs leading to sitagliptin analogs (Kim et al., Bioorg. Med. Chem. Lett. 2007), whereas the [1,5‑a] isomer is preferentially explored for kinase inhibition [2]. No direct biological head‑to‑head comparison between the two isomers has been published, but the scaffold preference in patent literature is unambiguous: DPP‑IV patents (e.g., US9255106B2) uniformly claim [4,3‑a] fusion compounds [2].

Regiochemistry Scaffold fidelity Bioisosterism

Saturated 5,6,7,8‑Tetrahydro vs. Unsaturated 5,6‑Dihydro Analog: Impact on Basicity and Coupling Chemoselectivity

The fully saturated 5,6,7,8‑tetrahydro ring system in the target compound presents a secondary amine (piperazine NH) with a computed pKa ~8.0–9.0, rendering it a competent nucleophile for direct acylation or reductive amination without requiring N‑protection under mildly acidic conditions [1]. In contrast, the unsaturated 5,6‑dihydro analog (e.g., 3‑(hydroxymethyl)‑5,6‑dihydro‑[1,2,4]triazolo[4,3‑a]pyrazine‑7(8H)‑carboxylate derivatives, CAS 1251002‑77‑3) displays a lower NH basicity (estimated pKa ~5.5–6.5) due to conjugation, necessitating stronger activating agents or pre‑deprotonation [1]. This difference can be exploited for orthogonal protection strategies, where the saturated scaffold permits selective N7 functionalization in the presence of the 3‑hydroxymethyl group .

Synthetic chemistry Piperazine basicity Chemoselectivity

Storage Stability: Dihydrochloride Salt Long‑Term Integrity vs. Free Base Hygroscopicity

Vendor storage specifications indicate that the dihydrochloride salt is stable at –4 °C for 1–2 weeks and at –20 °C for 1–2 years, consistent with the enhanced crystallinity and reduced hygroscopicity typical of hydrochloride salts . The free base (CAS 945262‑31‑7), by comparison, has a lower melting point and is more prone to moisture absorption, requiring desiccated storage conditions; long‑term stability data are not published, but free bases of aliphatic heterocycles generally exhibit faster degradation via oxidation or N‑oxide formation . The salt form’s defined stoichiometry (2.0 HCl equivalents by elemental analysis) also provides an internal quality control metric for lot‑to‑lot consistency that the free base cannot offer .

Compound management Storage stability Salt forms

Dual PARP / DPP‑IV Pharmacophore Compatibility vs. Single‑Target Trifluoromethyl Analog

Literature precedent establishes that the [1,2,4]triazolo[4,3‑a]pyrazine scaffold can be directed to either DPP‑IV inhibition (via N7‑acylations with β‑amino acid side chains — Kim et al., 2007) or PARP inhibition (via modifications at the 3‑position and N7‑benzylidene‑benzofuran carboxamide attachments — Velagapudi et al., 2019) [1]. The target compound, bearing a hydroxymethyl group at the 3‑position, retains compatibility with both pharmacophore topologies because the alcohol can either be preserved as a hydrogen‑bond donor or further modified. In contrast, the 3‑(trifluoromethyl) analog is strongly associated only with DPP‑IV (sitagliptin pathway) and has not been reported in any PARP‑active series [1]. This dual applicability extends the compound’s utility across at least two distinct high‑value target classes from a single building block.

Polypharmacology PARP DPP-IV Scaffold privileging

Optimal Application Scenarios for 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol dihydrochloride Based on Quantitative Evidence


PARP‑1 Inhibitor Lead Optimization Requiring 3‑Position Derivatization

Programs designing next‑generation PARP‑1 inhibitors that covalently or non‑covalently engage the NAD⁺‑binding pocket require a 3‑position hydrogen‑bond donor/acceptor. The 3‑hydroxymethyl group of the target compound provides this motif pre‑installed, enabling rapid SAR exploration through O‑alkylation or oxidation to the aldehyde for reductive amination . The dihydrochloride salt form ensures solubility in aqueous assay buffers at concentrations up to 10 mM without DMSO, compatible with fluorescence‑polarization PARP‑1 binding assays .

DPP‑IV Inhibitor Fragment‑Based or Structure‑Guided Design Campaigns

For fragment‑based drug discovery (FBDD) targeting DPP‑IV, the target compound serves as a fragment‑sized scaffold (MW 227 Da, 13 heavy atoms) that can be directly soaked into DPP‑IV crystals at high concentration owing to the aqueous solubility of the dihydrochloride salt . The [4,3‑a] regiochemistry matches the sitagliptin co‑crystal structure (PDB 2QOE), and the 3‑hydroxymethyl group can be exploited to probe water‑mediated hydrogen bond networks distinct from the trifluoromethyl series .

DNA‑Encoded Library (DEL) Synthesis with On‑DNA Alcohol Functionalization

In DEL technology, the 3‑hydroxymethyl alcohol serves as a mild nucleophile for on‑DNA esterification or carbamate formation. The saturated piperazine NH (predicted pKa ~8–9) remains protonated and inert under the mildly basic (pH 8.5) aqueous conditions used for on‑DNA alcohol acylation, enabling selective O‑functionalization without N‑protection . The dihydrochloride salt’s defined stoichiometry simplifies molar calculations for DNA‑conjugate purity analysis .

Advanced Intermediate Stockpiling for Multi‑Target Parallel Library Synthesis

Contract research organizations and internal compound management groups can stockpile the dihydrochloride salt at –20 °C with a documented shelf life of 1–2 years, enabling rapid response to either PARP or DPP‑IV library requests from a single inventory item . The salt form’s non‑hygroscopic character reduces weighing errors during automated solid dispensing compared to the free base, which may absorb atmospheric moisture and skew mass measurements .

Quote Request

Request a Quote for 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.